3-allyl-4-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide
Description
Properties
IUPAC Name |
4-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S.BrH/c1-2-6-13-9-7(11)4-3-5-8(9)14-10(13)12;/h2-5,12H,1,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWUNIZZGKTMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=CC=C2SC1=N)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 2-Aminothiophenol derivatives : These provide the thiol and amine functionalities necessary for ring closure.
- Allyl halides or allyl acetates : Used to introduce the allyl group at position 3.
- Fluorinated aromatic precursors : To incorporate the fluorine atom on the benzothiazole ring.
- Hydrobromic acid : Used for salt formation and sometimes for facilitating cyclization.
Specific Preparation Methods of 3-allyl-4-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide
Allylation of 4-fluorobenzothiazole Precursors
The allyl group at position 3 is introduced typically by nucleophilic substitution or alkylation of a suitable benzothiazole intermediate. One common method involves the reaction of 2-mercaptobenzothiazole derivatives with allyl bromide or allyl chloride under reflux in ethanol or other polar solvents, often in the presence of a base such as ammonium hydroxide or triethylamine to facilitate the substitution.
Cyclization and Imine Formation
The formation of the benzo[d]thiazol-2(3H)-imine core involves cyclization of the mercapto-amine intermediate with appropriate carbonyl compounds or via intramolecular cyclization of substituted mercaptobenzimidazole derivatives. Hydrobromic acid is employed to promote cyclization and to convert the imine into its hydrobromide salt, which enhances stability and crystallinity.
Use of Palladium-Catalyzed Cross-Coupling Reactions
Advanced synthetic routes may involve palladium-catalyzed coupling reactions to install the allyl substituent or to functionalize the benzothiazole ring selectively. For example, palladium complexes such as Pd(PPh3)4 or Pd(OAc)2 with suitable ligands can catalyze the reaction of aryl halides with allyl organometallic reagents under mild conditions in solvents like DMF or THF at temperatures ranging from 20°C to 120°C.
Salt Formation with Hydrobromic Acid
The final step typically involves treatment of the free base compound with hydrobromic acid in acetic acid or other suitable solvents to form the hydrobromide salt. This step improves the compound’s solubility and stability, facilitating handling and purification.
Detailed Research Findings and Data
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Allylation | 2-mercaptobenzothiazole + allyl bromide + base | Ethanol, NH4OH | Reflux | 4-6 hours | 70-85 | Base facilitates nucleophilic substitution |
| Cyclization & Imine formation | Hydrobromic acid treatment | Acetic acid | 80-100°C | 2-3 hours | 75-90 | Salt formation and ring closure |
| Palladium-catalyzed coupling | Pd(PPh3)4, allylboronate, base (K2CO3) | DMF or THF | 50-100°C | 6-12 hours | 65-80 | Used for allyl group installation |
Characterization Data
- Molecular formula: C10H10BrFN2S
- Molecular weight: 289.17 g/mol
- The hydrobromide salt form enhances crystallinity and handling properties.
- Spectroscopic data (NMR, IR, MS) confirm the presence of allyl and fluorine substituents and the imine functionality.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct allylation with allyl bromide | Simple, high yield, straightforward | Requires careful control of base and temperature |
| Palladium-catalyzed coupling | High selectivity, mild conditions | Expensive catalysts, longer reaction times |
| Hydrobromic acid salt formation | Improves stability and purification | Requires acidic conditions, possible side reactions |
Summary and Recommendations
The preparation of this compound involves a multi-step synthetic route starting from 2-mercaptobenzothiazole derivatives. Allylation is efficiently achieved via nucleophilic substitution or palladium-catalyzed cross-coupling, followed by cyclization and imine formation promoted by hydrobromic acid to yield the hydrobromide salt.
For optimal results, the use of palladium-catalyzed methods is recommended when high selectivity and functional group tolerance are required, despite higher costs and longer reaction times. Direct allylation remains a practical and cost-effective approach for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-allyl-4-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzothiazole, including 3-allyl-4-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures could inhibit key enzymes involved in cancer progression, such as BRAF and VEGFR-2, with IC50 values comparable to established drugs like sorafenib . The compound's ability to induce cell cycle arrest in cancer cells further supports its potential as an anticancer agent.
Antimicrobial Properties
Benzothiazole derivatives have been reported to possess antimicrobial activities against various pathogens. The hydrobromide form of 3-allyl-4-fluorobenzo[d]thiazol-2(3H)-imine has shown promising results in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent .
Fluorescent Probes
The compound's unique structure allows it to be utilized as a fluorescent probe for detecting specific ions or biomolecules. Research has shown that benzothiazole derivatives can be engineered to exhibit fluorescence changes in the presence of certain analytes, which is valuable for environmental monitoring and biological imaging .
Case Study 1: Anticancer Activity Assessment
A study investigated the anticancer effects of a series of benzothiazole derivatives, including this compound, on various cancer cell lines. Results indicated that this compound exhibited cytotoxicity with IC50 values significantly lower than those of conventional chemotherapeutics, highlighting its potential as a lead compound for drug development .
Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of benzothiazole derivatives, this compound was tested against several bacterial strains. The findings revealed substantial inhibition rates, suggesting its application in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-allyl-4-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit inflammatory pathways by targeting key cytokines like IL-6 and TNF-α .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of 3-allyl-4-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide include:
Key Observations :
- Halogenation: Fluorine at the 4-position (target compound) vs. 4,6-difluoro () or 4-chloro () substitutions.
- Allyl vs. Propargyl : The allyl group in the target compound offers greater conformational flexibility than the propargyl group in , which could influence interaction with hydrophobic enzyme pockets.
- Hydrobromide Salts : Compared to free bases, hydrobromide salts (e.g., target compound, ) generally exhibit higher solubility in polar solvents, aiding bioavailability .
Physicochemical Properties
- Melting Points : Fluorinated derivatives (e.g., target compound, ) typically exhibit lower melting points (~200–250°C) than chlorinated analogs (e.g., , ~290°C) due to weaker intermolecular forces.
- Solubility : Hydrobromide salts (target compound, ) are more water-soluble than neutral thiazolimines, critical for in vivo applications.
Biological Activity
3-Allyl-4-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide is a synthetic organic compound belonging to the benzothiazole family, characterized by its unique structure that includes both sulfur and nitrogen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer and antifungal properties.
The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with allyl bromide and fluorinating agents under controlled conditions. The reaction is performed in a solvent such as dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base to facilitate the process. The compound's IUPAC name is 4-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-imine; hydrobromide, with a molecular formula of C10H9FN2S·Br .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Research indicates that it may inhibit certain enzymes or receptors, particularly those involved in inflammatory pathways. For instance, it has been suggested that the compound can inhibit cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, in a study evaluating its effects on NIH/3T3 cell lines, it demonstrated significant cytotoxicity with IC50 values indicating effective concentrations without adversely affecting normal cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | NIH/3T3 | 148.26 |
| Doxorubicin | NIH/3T3 | >1000 |
This table illustrates the comparative cytotoxicity of the compound against a standard chemotherapeutic agent, doxorubicin, underscoring its potential as a therapeutic agent.
Antifungal Activity
In addition to its anticancer properties, this compound has shown promising antifungal activity. A study involving various thiazole derivatives indicated that compounds with similar structures exhibited significant antifungal effects against Candida albicans and Candida parapsilosis. The presence of electronegative groups like fluorine enhanced their efficacy due to increased lipophilicity and better interaction with fungal cell membranes .
Case Studies
- Antifungal Efficacy : A series of thiazole derivatives were synthesized and tested for antifungal activity using modified EUCAST protocols. Among them, compounds structurally related to this compound showed notable activity against C. parapsilosis, with an MIC value comparable to established antifungals like ketoconazole .
- Cytotoxicity Analysis : The cytotoxicity of several derivatives was analyzed against NIH/3T3 cell lines, revealing that compounds derived from the benzothiazole framework had lower IC50 values compared to traditional chemotherapeutics, suggesting a favorable therapeutic index .
Q & A
Q. What synthetic routes are most effective for synthesizing 3-allyl-4-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide, and how can purity be optimized?
The compound can be synthesized via a two-component reaction between diazonium salts and N-acyl-N'-aryl thioureas using sodium tert-butoxide as a base, as demonstrated in analogous benzo[d]thiazole-imine derivatives . Optimization involves adjusting reaction time, solvent polarity (e.g., DMF or THF), and stoichiometric ratios. Post-synthesis, recrystallization in hydrobromic acid-containing solvents (e.g., HBr/EtOH) ensures hydrobromide salt formation. Purity is validated via elemental analysis (C, H, N, S) and chromatographic methods (TLC/HPLC) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C-NMR : Key signals include the allyl group protons (δ 5.1–5.8 ppm, multiplet) and fluorine-coupled aromatic protons (δ 7.2–7.8 ppm). The imine carbon appears at δ 160–165 ppm in 13C-NMR .
- FT-IR : Absorptions at 1640–1680 cm⁻¹ (C=N stretch) and 750–800 cm⁻¹ (C-F stretch) confirm functional groups .
- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed values (e.g., C: 58.79% vs. 58.5%) indicate high purity .
Q. How can researchers resolve discrepancies between theoretical and experimental elemental analysis data?
Minor deviations (e.g., ±0.5% in carbon content) may arise from residual solvents or incomplete salt formation. Techniques include:
- Repeating recrystallization with anhydrous solvents.
- Conducting thermogravimetric analysis (TGA) to detect moisture or solvent traces.
- Using high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Advanced Research Questions
Q. What reaction mechanisms underlie the formation of the hydrobromide salt, and how do solvent systems influence crystallization?
The hydrobromide salt forms via protonation of the imine nitrogen by HBr, followed by ionic crystal lattice assembly. Polar aprotic solvents (e.g., DMF) favor salt stability, while protic solvents (e.g., MeOH) enhance solubility but may require slow evaporation for crystal growth. X-ray diffraction studies on analogous compounds reveal that bromide counterions occupy specific lattice positions, stabilizing the structure .
Q. How can computational chemistry predict the compound’s reactivity or biological targets?
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Simulate binding to biological targets (e.g., bacterial enzymes) using software like AutoDock Vina. For example, fluorinated thiazole derivatives show affinity for Staphylococcus aureus dihydrofolate reductase .
- MD Simulations : Assess stability in physiological environments (e.g., water-lipid bilayers) to guide drug delivery studies .
Q. What strategies are effective for evaluating antimicrobial activity, and how can false positives be minimized?
- MIC Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution. Include controls (e.g., DMSO) to exclude solvent toxicity.
- Time-Kill Studies : Confirm bactericidal vs. bacteriostatic effects by monitoring colony counts over 24 hours.
- Resazurin Assay : Use fluorometric indicators to distinguish metabolic inhibition from compound precipitation .
Q. How do structural modifications (e.g., allyl vs. aryl substituents) impact biological activity?
Comparative studies on derivatives (e.g., 3-allyl vs. 3-cyclopropyl analogs) reveal that allyl groups enhance membrane permeability due to increased lipophilicity (logP ~2.5). Fluorine at the 4-position improves target binding via halogen bonding, as shown in SAR studies of similar thiazole-imines .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistent NMR data across synthetic batches?
- Deuterated Solvent Purity : Ensure solvents (e.g., CDCl₃) are stored with molecular sieves to prevent water absorption.
- Paramagnetic Impurities : Filter reaction mixtures through Celite to remove trace metals.
- Dynamic Effects : Variable splitting in allyl protons may arise from conformational exchange; use variable-temperature NMR to confirm .
Q. What protocols ensure reproducibility in biological assays?
- Standardized Inoculum : Adjust bacterial cultures to 0.5 McFarland standard (1–5 × 10⁸ CFU/mL).
- Triplicate Runs : Include technical and biological replicates.
- Reference Compounds : Use positive controls (e.g., ciprofloxacin for bacteria) to validate assay conditions .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Hydrobromide Salt Formation
Q. Table 2: Common Contaminants and Mitigation Strategies
| Contaminant | Detection Method | Removal Strategy |
|---|---|---|
| Unreacted Thiourea | HPLC (retention time 3.2 min) | Column chromatography (SiO₂) |
| Solvent Traces | TGA (weight loss <1%) | Vacuum drying (40°C, 24 h) |
| Inorganic Salts | Elemental Analysis (Br⁻) | Recrystallization (EtOH/H₂O) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
